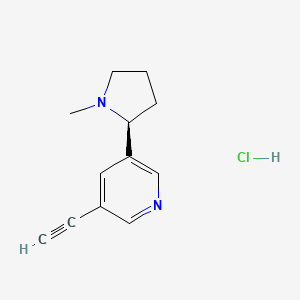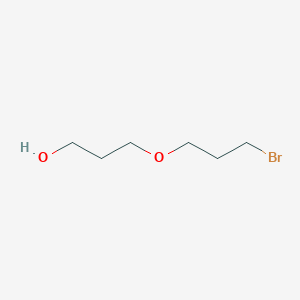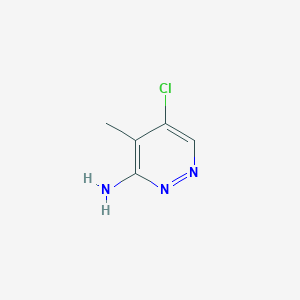
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethynyl group at the 3-position and a 1-methylpyrrolidin-2-yl group at the 5-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the 1-Methylpyrrolidin-2-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 1-methylpyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors, leading to the opening of ion channels and subsequent neuronal activation . This interaction can result in various physiological effects, including stimulation of the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known stimulant found in tobacco.
Anabasine: A pyridine alkaloid similar to nicotine but with a different substitution pattern.
Cytisine: Another nicotinic receptor agonist with a different structure but similar pharmacological effects.
Uniqueness
(S)-3-Ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivities for various nicotinic receptor subtypes . This makes it a valuable tool in research for understanding receptor function and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;/h1,7-9,12H,4-6H2,2H3;1H/t12-;/m0./s1 |
Clave InChI |
MGEZQXPKJZHUHY-YDALLXLXSA-N |
SMILES isomérico |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.Cl |
SMILES canónico |
CN1CCCC1C2=CN=CC(=C2)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)












![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
